
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate
描述
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate is a hygroscopic analytical reagent widely used in various scientific fields. It is particularly known for its application in the spectrophotometric determination of nitrate and nitrite. The compound has the molecular formula C10H7NHCH2CH2NH2 · 2HCl · MeOH and a molecular weight of 291.22 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate can be synthesized by reacting 1-naphthylamine with 2-chloroethanamine. The reaction typically occurs in the presence of hydrochloric acid, which facilitates the formation of the dihydrochloride salt. The monomethanolate form is achieved by incorporating methanol into the reaction mixture .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure the product meets analytical standards .
化学反应分析
Types of Reactions
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate undergoes several types of chemical reactions, including:
Diazotization: The compound reacts with nitrous acid to form a diazonium salt, which can further undergo coupling reactions to form azo compounds.
Coupling Reactions: It readily couples with aromatic amines, aminophenols, and other compounds to form colored azo dyes.
Complex Formation: The compound can act as a bidentate ligand, forming coordination complexes with metals such as platinum.
Common Reagents and Conditions
Nitrous Acid: Used in diazotization reactions.
Sulfanilamide: Commonly used in coupling reactions to form azo dyes.
Metal Salts: Such as potassium tetrachloroplatinate, used in complex formation reactions.
Major Products Formed
Azo Dyes: Formed through diazotization and coupling reactions.
Coordination Complexes: Formed with metals, exhibiting unique properties depending on the metal involved.
科学研究应用
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate has diverse applications in scientific research:
作用机制
The primary mechanism of action for N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate involves its ability to form diazonium salts and subsequent azo compounds. The compound acts as a donor molecule, forming charge transfer complexes with various acceptors. These complexes are crucial in its spectrophotometric applications, where the formation of colored products allows for quantitative analysis .
相似化合物的比较
Similar Compounds
N-(1-Naphthyl)ethylenediamine dihydrochloride: The base form without methanol.
Ethylenediamine: A simpler analog lacking the naphthyl group.
1-Naphthylamine: The precursor used in the synthesis of N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate.
Uniqueness
This compound is unique due to its hygroscopic nature and its ability to form stable diazonium salts and azo compounds. Its incorporation of methanol enhances its solubility and stability, making it particularly useful in spectrophotometric applications .
属性
IUPAC Name |
methanol;N'-naphthalen-1-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.CH4O/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2/h1-7,14H,8-9,13H2;2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQOBADXLOCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C1=CC=C2C(=C1)C=CC=C2NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B8237133.png)

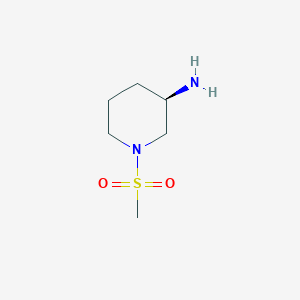
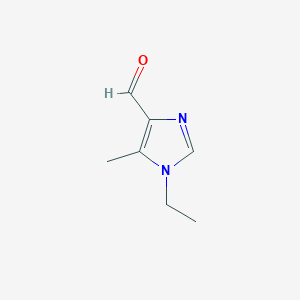
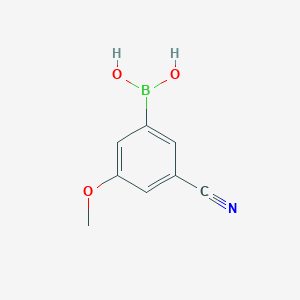

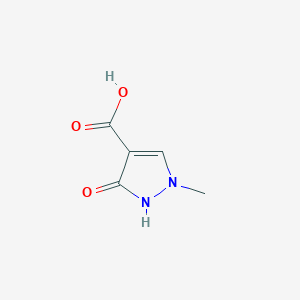

![2-[(2R)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B8237187.png)

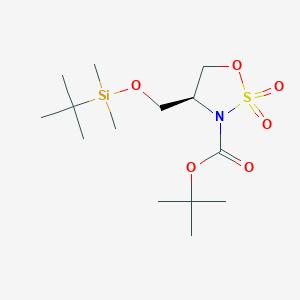
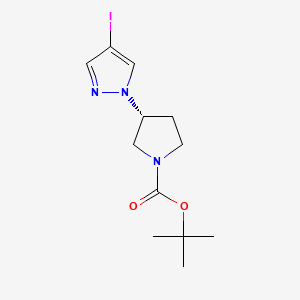
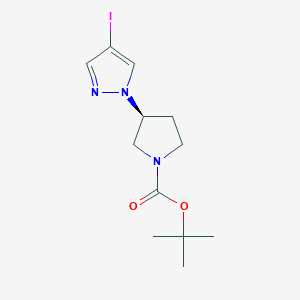
![3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B8237242.png)
